molecular formula C8H5NO2 B2382407 3-(4-Pyridyl)propiolic Acid CAS No. 66869-74-7

3-(4-Pyridyl)propiolic Acid

Cat. No. B2382407
CAS RN: 66869-74-7
M. Wt: 147.133
InChI Key: XXZFDZHMDVKNLX-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)propiolic Acid, also known as 3-pyridin-4-yl-2-propynoic acid, is a research chemical . It has a molecular weight of 147.13 and its InChI code is 1S/C8H5NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H, (H,10,11) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H5NO2 . The InChI key is XXZFDZHMDVKNLX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(4-Pyridyl)propiolic acid is utilized in the synthesis of heterocyclic compounds. For example, Schirok et al. (2005) demonstrated its application in the efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones, leveraging in situ generated propiolic acid chloride for cyclization processes (Schirok, Alonso-Alija, & Michels, 2005). Additionally, Wang et al. (2022) reviewed the synthetic applications of propiolic acids, including this compound, in preparing various N-heterocycles (Wang, Liu, Wang, & Tong, 2022).

Catalysis and Chemical Reactions

Park et al. (2013) explored the use of this compound in palladium-catalyzed Sonogashira reactions, demonstrating its reactivity in coupling processes with aryl bromides (Park, You, Jeon, & Lee, 2013). Luo et al. (2011) also reported its role in gold-catalyzed coupling reactions to form compounds with α-pyrone skeletons (Luo, Dai, Zheng, & Schreiber, 2011).

Application in Electrochemistry and Sensing

In the field of electrochemistry, Shaw et al. (2004) described the synthesis and electrochemistry of iron-pyrylium complexes involving this compound, highlighting its role in electron transfer processes (Shaw, Afridi, Light, Mertz, & Ripperda, 2004). Peng et al. (2007) utilized it in the development of novel conducting polymers for DNA sensing, showcasing its application in biosensor technology (Peng, Soeller, & Travas-sejdic, 2007).

Materials Science and Environmental Applications

Yuan et al. (2017) employed this compound in the functionalization of microspheres for the adsorption of Pb(II) ions, indicating its potential in environmental remediation (Yuan, Zhang, Yang, Tang, Liang, & Pehkonen, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

3-pyridin-4-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZFDZHMDVKNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66869-74-7
Record name 3-(4-PYRIDYL)PROPIOLIC ACID
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